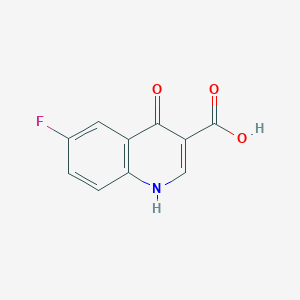

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEJQAATYWQMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117685-48-0 | |

| Record name | 1,4-Dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 343-10-2)

Introduction: The Architectural Cornerstone of Modern Antibiotics

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid stands as a pivotal molecule in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of fluoroquinolone antibiotics.[1] This class of synthetic broad-spectrum antibacterial agents has been a mainstay in the treatment of a wide array of bacterial infections for decades. The introduction of a fluorine atom at the C-6 position of the quinolone ring was a watershed moment in the development of these drugs, significantly enhancing their potency and spectrum of activity compared to their non-fluorinated predecessors like nalidixic acid.[2]

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, a detailed synthetic pathway via the Gould-Jacobs reaction, and the established mechanism of action of its therapeutically vital derivatives. Furthermore, this guide furnishes detailed experimental protocols for its synthesis and the evaluation of the antimicrobial efficacy of its downstream products, offering a comprehensive resource for laboratory application. While this compound is principally valued as a synthetic precursor, we will also touch upon the broader biological potential of the quinoline-3-carboxylic acid scaffold.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, reaction optimization, and formulation development of its derivatives.

| Property | Value | Source(s) |

| CAS Number | 343-10-2 | [5][6] |

| Molecular Formula | C₁₀H₆FNO₃ | [5][7] |

| Molecular Weight | 207.16 g/mol | [5] |

| Melting Point | 248-249 °C (decomposes) | [5] |

| Boiling Point | 387.8 ± 42.0 °C (Predicted) | [5] |

| Appearance | White to off-white powder/solid | [7] |

| Purity | Typically ≥95% | [6][8] |

| Storage | Sealed in a dry environment at room temperature. | [5][9] |

| IUPAC Name | 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [6][8] |

| InChI Key | KCEJQAATYWQMMQ-UHFFFAOYSA-N | [6][8] |

Synthesis via the Gould-Jacobs Reaction: A Step-by-Step Protocol

The Gould-Jacobs reaction is the cornerstone for the synthesis of 4-hydroxyquinolines and remains the most reliable method for preparing this compound.[10] The reaction proceeds in a series of steps: condensation of an aniline with an ethoxymethylenemalonate, thermal cyclization, and subsequent hydrolysis of the resulting ester.

Workflow for the Synthesis of this compound

Caption: Gould-Jacobs synthesis workflow for the target compound.

Detailed Experimental Protocol

Materials:

-

4-Fluoroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

Step 1: Condensation of 4-Fluoroaniline and DEEM

-

In a round-bottom flask equipped with a condenser and a distillation head, combine 4-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture to 120-130°C with stirring for approximately 2 hours.

-

During this time, ethanol, a byproduct of the condensation, will begin to distill off. Its removal helps drive the reaction to completion.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool slightly. The resulting intermediate, diethyl 2-((4-fluorophenyl)aminomethylene)malonate, can often be used in the next step without further purification.

Step 2: Thermal Cyclization

-

To the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to approximately 250°C. This high temperature is crucial for the intramolecular electrocyclization that forms the quinoline ring.

-

Maintain this temperature for 30-60 minutes. The product, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate from the hot solution.

-

Allow the mixture to cool to room temperature, then add a non-polar solvent like hexane to dilute the diphenyl ether and facilitate filtration.

-

Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove residual diphenyl ether.

Step 3: Saponification (Hydrolysis)

-

Suspend the crude ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved and TLC analysis indicates the disappearance of the starting ester.

-

Cool the resulting solution of sodium 6-fluoro-4-hydroxyquinoline-3-carboxylate to room temperature.

Step 4: Acidification

-

While stirring, slowly add concentrated hydrochloric acid to the solution from Step 3 until the pH is acidic (pH 2-3).

-

The final product, this compound, will precipitate out of the solution as a solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Mechanism of Action of Fluoroquinolone Derivatives

While this compound is primarily a synthetic intermediate, the fluoroquinolone antibiotics derived from it have a well-established and potent mechanism of action. They are bactericidal agents that disrupt DNA replication and repair processes in susceptible bacteria.

The primary targets of fluoroquinolones are two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV .

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is critical for relieving torsional stress during DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

Fluoroquinolones bind to the complex formed between these enzymes and the bacterial DNA. This binding stabilizes the transient double-strand breaks created by the enzymes, preventing the re-ligation of the DNA strands. The accumulation of these stalled enzyme-DNA complexes leads to the fragmentation of the bacterial chromosome, triggering a cascade of events that ultimately results in cell death. The 3-carboxylic acid and 4-oxo groups of the quinolone core are essential for this activity.

Signaling Pathway of Fluoroquinolone Action

Caption: Mechanism of action of fluoroquinolones on bacterial DNA gyrase.

Biological Activity and Applications

The primary application of this compound is as a building block for the synthesis of fluoroquinolone antibiotics.[1] There is limited evidence in the public domain to suggest that this specific molecule possesses significant intrinsic antimicrobial activity. Its value lies in providing the core chemical scaffold that, upon further modification (typically at the N-1 and C-7 positions), yields highly potent antibacterial agents.

However, the broader class of quinoline-3-carboxylic acid derivatives has been investigated for a range of other biological activities, including:

-

Anti-inflammatory properties [3]

-

Antiproliferative activity against various cancer cell lines [3]

-

Inhibition of protein kinase CK2 [11]

These findings suggest that while the primary role of the title compound is in antibiotic development, its core structure may be a valuable starting point for derivatization to explore other therapeutic areas.

Experimental Protocol: Antimicrobial Susceptibility Testing

To evaluate the efficacy of fluoroquinolone derivatives synthesized from this compound, the determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay. The broth microdilution method is a standardized and widely used technique for this purpose.

Workflow for Broth Microdilution MIC Assay

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC Determination

Materials:

-

Test fluoroquinolone derivative

-

Sterile 96-well microtiter plates (U- or flat-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Multichannel pipette

Procedure:

Day 1: Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be the working inoculum.

Day 2: Plate Preparation and Inoculation

-

Prepare a stock solution of the test fluoroquinolone derivative in a suitable solvent (e.g., DMSO), and then dilute it in CAMHB to twice the highest desired final concentration.

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the 2x antibiotic stock solution to the wells in the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as the positive control (no antibiotic), and the twelfth column as the negative control (no bacteria).

-

Within 15-30 minutes of preparing the working inoculum, add 100 µL of the inoculum to each well from column 1 to 11. This brings the final volume in each well to 200 µL and the final inoculum concentration to approximately 5 x 10⁵ CFU/mL.

-

Add 100 µL of sterile CAMHB to the twelfth column (negative control).

Day 3: Incubation and Interpretation

-

Cover the plate and incubate at 37°C for 16-24 hours in ambient air.

-

After incubation, examine the plate for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[9] The positive control well should show distinct turbidity, and the negative control well should be clear.

Conclusion

This compound is a compound of significant industrial and academic importance, serving as an indispensable precursor for a multitude of fluoroquinolone antibiotics. Its synthesis, primarily through the robust Gould-Jacobs reaction, provides a versatile platform for the development of new antibacterial agents. While the compound itself is not noted for intrinsic biological activity, the derivatives accessible from this scaffold are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, forming the basis of their powerful bactericidal effects. The protocols and data presented in this guide offer a comprehensive framework for the synthesis and evaluation of this important chemical entity and its derivatives, empowering researchers in the ongoing quest for novel anti-infective therapies.

References

- 1. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 343-10-2 [m.chemicalbook.com]

- 6. 6-Fluoro-4-hydroxy-quinoline-3-carboxylic acid | 343-10-2 [sigmaaldrich.com]

- 7. This compound, CasNo.343-10-2 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 343-10-2|this compound|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a key heterocyclic compound, belonging to the quinolone family, a class of molecules renowned for their significant pharmacological activities. As a structural analogue of many antibacterial agents, understanding its molecular architecture and physicochemical properties is paramount for the rational design and development of new therapeutic agents. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, analytical chemistry, and drug development.

The structural integrity and purity of synthesized active pharmaceutical ingredients are rigorously established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a detailed portrait of the molecule. In this guide, we will delve into the theoretical underpinnings and practical application of NMR, IR, and MS in the characterization of this compound, explaining the causality behind the observed spectral features.

Molecular Structure

The foundational step in spectral analysis is a thorough understanding of the molecule's structure. This compound possesses a rigid quinoline core, substituted with a fluorine atom at the 6-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position. The presence of these functional groups, along with the aromatic system, gives rise to a unique spectral fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. The aromatic protons of the quinoline ring system are expected to appear in the downfield region (typically 7-9 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing fluorine atom and the carboxylic acid group further influences the chemical shifts. The acidic protons of the hydroxyl and carboxylic acid groups are expected to be significantly deshielded and may appear as broad signals.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.8 | s | - |

| H-5 | ~8.26 | dd | J(H-F) = 10, J(H-H) = 5 |

| H-7 | ~7.46 | m | J(H-F) = 10, J(H-H) = 5 |

| H-8 | ~7.58 | m | J(H-H) = 8, J(H-F) = 5 |

| COOH | ~13.6 | br s | - |

| OH | Variable | br s | - |

Note: The predicted chemical shifts are based on available literature data for this compound and similar structures. The hydroxyl proton's chemical shift is highly dependent on solvent and concentration.

Interpretation:

-

The downfield chemical shift of the aromatic protons is characteristic of the quinoline ring system.

-

The observed multiplicities and coupling constants arise from spin-spin coupling between neighboring protons and through-space coupling with the fluorine atom. For instance, the proton at C-5 (H-5) is expected to show coupling to the fluorine at C-6 and the proton at C-7. Similarly, H-7 will couple with the fluorine and H-8, and H-8 will couple with H-7 and the fluorine.

-

The very downfield and broad signal around 13.6 ppm is indicative of the carboxylic acid proton, which is involved in hydrogen bonding.

-

The hydroxyl proton signal is often broad and its position can vary; it may exchange with deuterium in D₂O, leading to its disappearance from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of attached atoms. The carbonyl carbon of the carboxylic acid and the carbons of the quinoline ring are expected to appear in the downfield region. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 |

| C-3 | ~110 |

| C-4 | ~175 |

| C-4a | ~140 |

| C-5 | ~125 (d, J(C-F) ≈ 25 Hz) |

| C-6 | ~160 (d, J(C-F) ≈ 250 Hz) |

| C-7 | ~115 (d, J(C-F) ≈ 20 Hz) |

| C-8 | ~120 |

| C-8a | ~128 |

| COOH | ~170 |

Note: These are predicted chemical shifts based on analogous structures and established principles of ¹³C NMR spectroscopy. Experimental verification is recommended.

Interpretation:

-

The carbon atoms of the aromatic quinoline ring are observed between approximately 110 and 160 ppm.

-

The C-4 carbon, bearing the hydroxyl group, and the C-6 carbon, bonded to the electronegative fluorine atom, are expected to be significantly deshielded.

-

The direct coupling between the C-6 carbon and the fluorine atom (¹J(C-F)) is expected to be large (around 250 Hz), resulting in a doublet.

-

Two- and three-bond couplings between other carbons and the fluorine atom (²J(C-F) and ³J(C-F)) will also be observed as smaller doublets.

-

The carbonyl carbon of the carboxylic acid is expected to appear at a very downfield chemical shift, typically around 170 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound has limited solubility in less polar solvents).

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution. The solution should be clear and free of any particulate matter.[1]

-

-

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

-

-

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-220 ppm.

-

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, and the frequencies of these absorptions are characteristic of specific bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300-2500 | Broad, Strong |

| O-H stretch (phenol) | ~3400 | Broad, Medium |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=O stretch (carboxylic acid) | ~1706 | Strong |

| C=C stretch (aromatic) | 1620-1450 | Medium to Weak |

| C-F stretch | 1250-1000 | Strong |

| C-O stretch | 1320-1210 | Strong |

| O-H bend | 1440-1395 and 950-910 | Medium, Broad |

Interpretation:

-

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching absorption that often extends from 2500 to 3300 cm⁻¹. This broadness is due to strong hydrogen bonding between the carboxylic acid molecules.

-

The strong, sharp absorption around 1706 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid group.

-

The presence of the aromatic quinoline ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1620-1450 cm⁻¹ region.

-

A strong absorption band in the 1250-1000 cm⁻¹ region is expected for the C-F stretching vibration.

-

The C-O stretching of the carboxylic acid and the phenolic hydroxyl group will also give rise to strong absorptions in the fingerprint region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected before scanning the sample.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum Data:

| Ion | m/z (Predicted) | Interpretation |

| [M+H]⁺ | 208.04 | Protonated molecular ion |

| [M-H₂O+H]⁺ | 190.03 | Loss of water from the carboxylic acid |

| [M-CO₂H]⁺ | 162.04 | Loss of the carboxylic acid group |

| [M-CO-H₂O+H]⁺ | 162.04 | Sequential loss of water and carbon monoxide |

Note: These are predicted fragmentation patterns based on the general behavior of fluoroquinolones and carboxylic acids in electrospray ionization (ESI) mass spectrometry.[2][3]

Interpretation and Fragmentation Pathway:

Under electrospray ionization in positive ion mode (ESI+), the molecule is expected to be protonated to form the [M+H]⁺ ion, which would have an m/z of approximately 208.04. Subsequent fragmentation (MS/MS) of this parent ion can provide valuable structural information.

Common fragmentation pathways for quinolone carboxylic acids include the loss of water (H₂O) and the loss of the carboxylic acid group (•COOH or CO₂ + H•).[2] The loss of water is a common fragmentation for carboxylic acids. The loss of the entire carboxylic acid group would result in a fragment with m/z 162.04. Another potential fragmentation is the loss of carbon monoxide (CO) from the quinolone ring system, which is a characteristic fragmentation for some heterocyclic compounds.

Caption: Proposed ESI-MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

-

-

Instrumental Parameters (ESI-MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas (N₂) Flow: 5-12 L/min.

-

Drying Gas Temperature: 250-350 °C.

-

Nebulizer Pressure: 30-50 psi.

-

Scan Range: m/z 50-500.

-

For MS/MS analysis, the [M+H]⁺ ion (m/z 208) would be selected as the precursor ion for collision-induced dissociation (CID).

-

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust framework for its structural elucidation and characterization. The ¹H and ¹³C NMR spectra offer detailed insights into the carbon-hydrogen framework, with the fluorine atom providing an additional layer of structural information through C-F and H-F coupling. IR spectroscopy confirms the presence of key functional groups, notably the carboxylic acid and the quinoline core. Mass spectrometry provides the molecular weight and a predictable fragmentation pattern that further corroborates the proposed structure.

This technical guide, by integrating experimental data with established spectroscopic principles, serves as a practical resource for scientists engaged in the synthesis, analysis, and development of quinolone-based compounds. The provided methodologies offer a starting point for the reliable and reproducible spectral characterization of this important molecule and its analogues.

References

An In-Depth Technical Guide to the Biological Activity of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a pivotal molecule in medicinal chemistry. We will delve into its established role as a synthetic precursor, explore its potential intrinsic biological activities, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic agents.

Introduction: A Cornerstone of Fluoroquinolone Antibiotics

This compound is a heterocyclic organic compound that forms the core scaffold of one of the most successful classes of antibacterial agents: the fluoroquinolones. The introduction of a fluorine atom at the C-6 position of the quinolone ring was a significant breakthrough, enhancing the antibacterial spectrum and potency of these drugs.[1] This molecule is a key intermediate in the synthesis of numerous clinically important fluoroquinolones.[1]

The general synthetic pathway to fluoroquinolones involves the modification of the carboxylic acid and the nitrogen at position 1 of the quinoline ring of this compound. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug substance.

Beyond a Precursor: Investigating Intrinsic Biological Activity

While the primary significance of this compound lies in its role as a synthetic intermediate, the inherent biological activity of this core structure is a compelling area of research. The 4-quinolone-3-carboxylic acid motif is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets.[2] Understanding the intrinsic activity of this foundational molecule can provide valuable insights for the design of novel therapeutic agents beyond the realm of antibiotics.

Potential as an Enzyme Inhibitor

Studies on related 4-hydroxyquinoline-3-carboxylic acids have indicated their potential to inhibit dehydrogenase enzymes, which are crucial for cellular respiration.[3] Specifically, these compounds have been shown to inhibit cytoplasmic malate dehydrogenase, lactate dehydrogenase, and mitochondrial malate dehydrogenase.[3] This suggests that this compound could also modulate cellular metabolic pathways, a mechanism that is of significant interest in cancer research.

Cytotoxic Potential

The evaluation of the cytotoxic effects of this compound against various cancer cell lines is a logical step in exploring its non-antibacterial therapeutic potential. Many quinoline derivatives have demonstrated potent anticancer activity.[4] Standard cytotoxicity assays can elucidate the concentration-dependent effects of this compound on cell viability and proliferation.

Antimicrobial Screening

Although it is a precursor to potent antibiotics, the intrinsic antimicrobial activity of this compound is not extensively documented. A thorough screening against a panel of clinically relevant bacterial and fungal strains is warranted to establish its baseline antimicrobial profile.

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for the biological evaluation of this compound. These protocols are designed to be self-validating and provide a solid foundation for further investigation.

General Laboratory Practices

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mM.[5] Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium.

-

Controls: Always include appropriate positive and negative controls in each assay. For enzyme inhibition assays, a known inhibitor of the target enzyme should be used as a positive control. For cytotoxicity assays, a standard anticancer drug like doxorubicin is a suitable positive control.[5] The vehicle (e.g., DMSO) should be used as a negative control.

Dehydrogenase Enzyme Inhibition Assay

This protocol is adapted from studies on similar 4-hydroxyquinoline-3-carboxylic acids.[3]

Objective: To determine the inhibitory effect of this compound on dehydrogenase activity.

Materials:

-

Purified dehydrogenase enzyme (e.g., malate dehydrogenase, lactate dehydrogenase)

-

Substrate for the enzyme (e.g., malate, lactate)

-

NAD+ or NADH (depending on the direction of the reaction)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Compound Preparation: Prepare serial dilutions of the 10 mM stock solution of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

5 µL of diluted test compound or control.

-

85 µL of assay buffer containing the enzyme and NAD+/NADH.

-

-

Initiation of Reaction: Add 10 µL of the substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: Measure the change in absorbance at 340 nm, which corresponds to the conversion of NAD+ to NADH or vice versa.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition).

Diagram of Dehydrogenase Inhibition Assay Workflow:

Caption: Workflow for the dehydrogenase enzyme inhibition assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][6]

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)[5]

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin[5]

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., DMSO)[4]

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4][5]

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium and add to the respective wells. Incubate for 48-72 hours.[7]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

Diagram of MTT Assay Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]

Objective: To determine the MIC of this compound against various microorganisms.

Materials:

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plate

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).[7]

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.[7]

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Table 1: Example Data Presentation for MIC Assay

| Microorganism | MIC (µg/mL) of this compound |

| Staphylococcus aureus | Data to be determined |

| Escherichia coli | Data to be determined |

| Pseudomonas aeruginosa | Data to be determined |

| Candida albicans | Data to be determined |

Concluding Remarks and Future Directions

This compound is a molecule of immense importance in the synthesis of fluoroquinolone antibiotics. While its role as a precursor is well-established, its intrinsic biological activities remain a largely unexplored frontier. The experimental protocols detailed in this guide provide a robust framework for investigating its potential as an enzyme inhibitor, a cytotoxic agent, and an antimicrobial compound in its own right. Such studies will not only enhance our fundamental understanding of this key chemical entity but may also open new avenues for the development of novel therapeutic agents. The 4-quinolone-3-carboxylic acid scaffold continues to be a source of inspiration for medicinal chemists, and a thorough characterization of this core building block is a critical step in unlocking its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid: The Cornerstone Precursor for Fluoroquinolone Antibiotics

This technical guide provides an in-depth exploration of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid, a critical starting material in the synthesis of numerous fluoroquinolone antibiotics. We will dissect its synthesis, characterization, and subsequent transformation into potent therapeutic agents, offering field-proven insights for researchers, chemists, and professionals in drug development.

The Strategic Importance of the Fluoroquinolone Scaffold

Fluoroquinolones are a class of broad-spectrum synthetic antibiotics that have become indispensable in modern medicine. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The central pharmacophore of these drugs is the 4-quinolone-3-carboxylic acid motif, a bicyclic structure that has proven to be a "privileged scaffold" in medicinal chemistry, lending itself to a wide array of biological activities beyond its antibacterial origins, including antitumor and anti-HIV applications.[1][2]

The introduction of a fluorine atom at the C-6 position of the quinolone ring was a watershed moment in the development of these antibiotics.[3] This strategic modification dramatically enhances the molecule's cell penetration and its binding affinity for DNA gyrase, leading to a significant boost in antibacterial potency. Consequently, this compound emerges not merely as an intermediate, but as the foundational building block for a majority of clinically significant fluoroquinolones like Ciprofloxacin, Norfloxacin, and others.

Synthesis of the Core: The Gould-Jacobs Reaction

The most reliable and historically significant route to this compound is the Gould-Jacobs reaction, first reported in 1939.[4][5][6] This multi-step process remains a cornerstone of quinoline synthesis due to its versatility and robustness.

Mechanism and Rationale

The reaction proceeds through three primary stages:

-

Condensation: The synthesis begins with the nucleophilic substitution of an appropriately substituted aniline (4-fluoroaniline) with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This step forms a stable anilidomethylenemalonate intermediate.[4][7]

-

Thermal Cyclization: This is the critical, energy-intensive step. The intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization to form the quinoline ring system.[4][8] The causality for the extreme temperatures (often >250 °C) lies in the high activation energy required for this ring-closing reaction. The use of high-boiling, inert solvents like diphenyl ether or Dowtherm A is a field-proven technique to achieve these temperatures uniformly and maximize yield, preventing decomposition that can occur with direct, uneven heating.[9]

-

Saponification: The resulting ethyl ester is hydrolyzed, typically using an aqueous base like sodium hydroxide, to yield the carboxylate salt. Subsequent acidification precipitates the final product, this compound.[4][7]

Modern adaptations of this protocol often employ microwave irradiation, which can dramatically reduce reaction times from hours to minutes and, in some cases, improve yields by providing efficient and rapid heating.[4][10]

Validated Experimental Protocol: Classical Thermal Synthesis

This protocol describes a self-validating system for the synthesis, with checkpoints for monitoring progress.

Workflow Overview

Methodology:

-

Condensation:

-

In a round-bottom flask equipped with a condenser and a distillation head, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture to 110-130 °C for 1-2 hours. Ethanol will begin to distill off as the reaction proceeds.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Apply a vacuum to remove the final traces of ethanol. The product at this stage is the crude anilidomethylenemalonate intermediate.

-

-

Thermal Cyclization:

-

Allow the reaction mixture to cool slightly. Add a high-boiling solvent (e.g., Dowtherm A) in sufficient quantity to ensure good stirring (approx. 3-4 mL per gram of intermediate).

-

Heat the mixture to ~250 °C in an oil bath or using a heating mantle. Maintain this temperature for 20-30 minutes.

-

Monitor the cyclization by TLC. The intermediate spot should be replaced by a new, more polar spot corresponding to the quinolone ester.

-

-

Saponification and Isolation:

-

Cool the reaction mixture to below 100 °C. Carefully and slowly, add a 10% aqueous solution of sodium hydroxide (2.5 eq).

-

Heat the resulting biphasic mixture to reflux for 1-2 hours to ensure complete hydrolysis of the ester.

-

Cool the mixture to room temperature. Transfer to a separatory funnel and wash with a nonpolar solvent (e.g., diethyl ether or toluene) to remove the high-boiling solvent.

-

Chill the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A thick precipitate will form.

-

Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water and then with a small amount of cold ethanol or acetone.

-

Dry the solid under vacuum to yield this compound.

-

Physicochemical Properties and Analytical Characterization

Accurate characterization of the precursor is paramount for ensuring the quality and yield of subsequent synthetic steps.

Key Properties

| Property | Value | Reference(s) |

| CAS Number | 343-10-2 | [11] |

| Molecular Formula | C₁₀H₆FNO₃ | [11] |

| Molecular Weight | 207.16 g/mol | [11] |

| Appearance | White to off-white solid | [12] |

| Boiling Point | 362.7 °C at 760 mmHg | |

| Purity | Typically >98% |

Standard Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural confirmation. The spectra will show characteristic signals for the aromatic protons, the carboxylic acid proton, and the fluorine atom.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (m/z 207.03 for the exact mass).[11]

-

Infrared (IR) Spectroscopy: Used to identify key functional groups, including the broad O-H stretch of the carboxylic acid, the C=O stretches of the acid and quinolone ketone, and the C-F bond vibration.[3]

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final product and for monitoring reaction progress.[10][13]

From Precursor to Potent Antibiotic: The Synthesis of Ciprofloxacin

The true value of this compound is realized in its conversion to clinically vital fluoroquinolones. The synthesis of Ciprofloxacin serves as an exemplary case study. The core strategy involves functionalizing the N-1 and C-7 positions.

Synthetic Pathway Overview

Key Transformations:

-

N-Alkylation and C-7 Activation: The initial precursor undergoes several transformations, often starting with the introduction of the cyclopropyl group at the N-1 position. Crucially, the C-7 position must be activated for nucleophilic attack. This is typically achieved by converting a substituent at the C-7 position (often introduced from a 3-chloro-4-fluoroaniline starting material in the Gould-Jacobs step) into a good leaving group, most commonly chlorine, to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, often referred to as "Q-Acid".[14][15]

-

Nucleophilic Aromatic Substitution (SNAr): This is the final key step where the desired side chain, which dictates the antibacterial spectrum and pharmacokinetic properties, is installed. For Ciprofloxacin, Q-Acid is reacted with piperazine.[13] The reaction is typically conducted in a polar aprotic solvent like DMSO or a high-boiling solvent such as n-butanol at elevated temperatures to drive the substitution to completion.[13][15]

-

Isolation and Purification: After the reaction, the Ciprofloxacin base is isolated, often by adjusting the pH of the reaction mixture.[13] It can then be converted into a more stable and soluble salt, such as the hydrochloride monohydrate, for pharmaceutical formulation.[14]

Conclusion and Future Outlook

This compound is a testament to the power of a well-designed chemical scaffold. Its synthesis via the robust Gould-Jacobs reaction provides a reliable supply of the essential core needed for the production of life-saving fluoroquinolone antibiotics. The principles of its synthesis and derivatization underscore the logic of medicinal chemistry: strategic functionalization of a core structure to optimize biological activity.

Beyond its established role in antibacterial drug development, the 4-quinolone-3-carboxylic acid motif continues to be a fertile ground for innovation. Researchers are actively exploring its potential in developing novel anticancer agents, antivirals, and modulators of cellular targets like cannabinoid receptors.[1][16][17] The future will likely see new generations of therapeutics emerging from this remarkable precursor, reaffirming its status as a cornerstone of modern pharmaceutical synthesis.

References

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. iipseries.org [iipseries.org]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. wikiwand.com [wikiwand.com]

- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 10. ablelab.eu [ablelab.eu]

- 11. staigent.com [staigent.com]

- 12. chiralen.com [chiralen.com]

- 13. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]

- 14. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]

- 15. WO2012127505A2 - Improved process for the preparation of ciprofloxacin and its acid addition salts - Google Patents [patents.google.com]

- 16. Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigations on the 4-quinolone-3-carboxylic acid motif. 3. Synthesis, structure-affinity relationships, and pharmacological characterization of 6-substituted 4-quinolone-3-carboxamides as highly selective cannabinoid-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of fluoroquinolone synthons

An In-depth Technical Guide to the Discovery and Synthetic Evolution of Fluoroquinolone Cores

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the foundational synthons that constitute the fluoroquinolone class of antibiotics. We will trace the historical arc from an accidental discovery to the rational design of highly potent antibacterial agents, focusing on the core chemical strategies and synthetic building blocks that have defined this critical area of medicinal chemistry. This document is intended for researchers and professionals in drug development who require a deep, mechanistic understanding of fluoroquinolone synthesis.

The Genesis: From Serendipity to a Scaffold

The story of the quinolones begins not with a targeted search, but with a fortuitous observation. In the early 1960s, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct: 7-chloro-l-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[1] This molecule, while not the intended product, exhibited modest antibacterial activity.[1] Subsequent structural modification led to the creation of nalidixic acid, the first synthetic quinolone antibiotic, which was introduced clinically in 1967.[2][3][4]

Nalidixic acid, technically a naphthyridone, was effective primarily against Gram-negative bacteria and found its niche in treating urinary tract infections.[2][5][6] Its mechanism of action, the inhibition of bacterial DNA gyrase, was a novel target that set the stage for future development.[2][6] However, its limited spectrum and modest potency meant the full potential of the quinolone scaffold was yet to be unlocked.

The Fluorine Revolution

The pivotal breakthrough came in the 1970s with the strategic incorporation of a fluorine atom at the C-6 position of the quinolone ring. This single atomic substitution dramatically enhanced the molecule's properties, leading to the creation of the fluoroquinolones .[5] The introduction of fluorine led to:

-

Increased Potency: Significantly improved inhibition of DNA gyrase.

-

Expanded Spectrum: Broader activity against both Gram-negative and Gram-positive bacteria.[4][7]

-

Improved Pharmacokinetics: Better tissue penetration and bioavailability.[8]

Norfloxacin, patented in 1978, was the first of this new generation to see wide clinical use, marking the true beginning of the fluoroquinolone era.[5][9] This success spurred decades of research into modifying the core fluoroquinolone structure, leading to a classification of the drugs into generations based on their antimicrobial spectrum.[4][10]

Table 1: Evolution of Quinolone Antibiotics

| Generation | Key Example(s) | Core Structural Modifications | Impact on Antibacterial Spectrum |

| First | Nalidixic Acid | Naphthyridone core, no C-6 fluorine. | Primarily Gram-negative coverage (e.g., E. coli).[2][5] |

| Second | Norfloxacin, Ciprofloxacin | C-6 Fluoro group , N-1 ethyl or cyclopropyl, C-7 piperazinyl ring. | Expanded Gram-negative and some Gram-positive activity.[4] |

| Third | Levofloxacin | Chiral (S-enantiomer of ofloxacin), modifications to C-7 and N-1 substituents. | Enhanced Gram-positive and atypical pathogen coverage.[11][12] |

| Fourth | Moxifloxacin | C-8 methoxy group, bulky C-7 side chain. | Broad-spectrum coverage, including anaerobic bacteria.[4][13] |

The Architectural Core: Synthesis of the 4-Quinolone Ring System

The bicyclic 4-quinolone-3-carboxylic acid core is the defining synthon of the entire class. The structural requirements for significant antibacterial activity are the 4-pyridone ring fused to an aromatic ring and a carboxylic acid group at the C-3 position.[14] The most established and historically significant method for constructing this core is the Gould-Jacobs reaction .[15][16]

The Gould-Jacobs Reaction: A Cornerstone of Quinolone Synthesis

First reported in 1939, the Gould-Jacobs reaction is a thermal cyclization process that builds the quinolone backbone from an aniline precursor.[15][17] Its reliability has made it a mainstay in medicinal chemistry for synthesizing 4-hydroxyquinoline derivatives, which are tautomers of the 4-quinolone structure.[16][18]

The reaction proceeds in two primary stages:

-

Condensation: An aniline (or aniline derivative) undergoes a nucleophilic substitution reaction with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (DEEM). This forms an anilidomethylenemalonic ester intermediate.[15][16]

-

Thermal Cyclization: The intermediate is heated to high temperatures (often >250 °C) in a high-boiling solvent like diphenyl ether.[15][18] This induces a 6-electron electrocyclization, forming the quinoline ring system.[15] Subsequent hydrolysis (saponification) of the ester and decarboxylation yields the final 4-hydroxyquinoline core.[16]

The causality behind using extremely high temperatures is the significant activation energy required for the intramolecular cyclization. Modern adaptations often employ microwave irradiation, which can dramatically reduce reaction times and improve yields by efficiently delivering the required energy.[15]

Diagram 1: The Gould-Jacobs Reaction Mechanism

Caption: Key stages of the Gould-Jacobs reaction for quinolone core synthesis.

Experimental Protocol: Gould-Jacobs Synthesis (Conventional Heating)

This protocol describes a representative synthesis of the quinolone core using traditional high-temperature methods.[15]

Materials:

-

Anilidomethylenemalonate intermediate

-

High-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A)

-

Reaction flask equipped with a reflux condenser and heating mantle

-

Cyclohexane (or other non-polar solvent for precipitation)

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve the anilidomethylenemalonate intermediate in the high-boiling solvent (e.g., diphenyl ether).

-

Heating: Heat the mixture to reflux, typically between 250-260 °C. Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature.

-

Precipitation: Add a non-polar solvent such as cyclohexane to the cooled mixture. This will cause the crude product to precipitate out of the high-boiling solvent.

-

Purification: Filter the solid product. Wash the collected solid thoroughly with the non-polar solvent to remove any residual high-boiling solvent.

-

Drying: Dry the purified product under vacuum to yield the 4-quinolone core.

Key Synthons and Their Assembly: A Case Study of Ciprofloxacin

Ciprofloxacin is arguably the most recognized fluoroquinolone, exemplifying the successful combination of core synthons to produce a potent, broad-spectrum antibiotic.[19] Its synthesis showcases the key building blocks: the fluorinated quinolone core, the N-1 cyclopropyl group, and the C-7 piperazine ring.

A widely utilized synthetic route starts from 2,4-dichloro-5-fluoro benzoyl chloride .[20] This approach is efficient and has been adapted for continuous flow processes, reducing waste and improving yield.[19][21]

Diagram 2: Retrosynthetic Analysis of Ciprofloxacin

Caption: Breaking down Ciprofloxacin into its primary synthetic precursors.

Experimental Protocol: A Streamlined Ciprofloxacin Synthesis

The following protocol is a representative, multi-step synthesis that illustrates the assembly of key synthons.[19][20][22]

Materials:

-

2,4-dichloro-5-fluoro benzoyl chloride

-

3-dimethylamino-acrylic acid methyl ester

-

Cyclopropylamine

-

Potassium carbonate (K₂CO₃)

-

Piperazine

-

Solvents: Toluene, N,N-dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA), Hydrochloric Acid (HCl)

Procedure:

Step 1: Acylation and Enamine Formation

-

To a solution of 3-dimethylamino-acrylic acid methyl ester in toluene, add triethylamine at 10-15 °C.

-

After stirring, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride in toluene while maintaining the temperature.

-

Stir at room temperature, then slowly raise the temperature to 80-85 °C and maintain for several hours to complete the acylation.

Step 2: Cyclopropylamine Addition and Ring Closure

-

Cool the reaction mixture from Step 1 to room temperature.

-

Add cyclopropylamine to the mixture and stir for approximately 1 hour.

-

Add potassium carbonate and DMF to the mixture.

-

Heat the mixture to 120-125 °C, collecting the toluene that distills off. Stir for several hours until TLC indicates the completion of the ring closure.

-

Cool the reaction mass and quench into ice water to precipitate the quinolone intermediate: methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

-

Filter and wash the solid to obtain the purified core synthon.

Step 3: Piperazine Coupling (Nucleophilic Aromatic Substitution)

-

Dissolve the quinolone intermediate from Step 2 in DMSO in a round-bottom flask.

-

Add an excess of piperazine to the mixture.

-

Heat the reaction to approximately 90-120 °C. The causality here is that the C-7 chloro group is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing quinolone system. The piperazine acts as the nucleophile.

-

Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[20]

Step 4: Hydrolysis and Isolation

-

Cool the reaction mixture to room temperature.

-

Add 4 N HCl to adjust the pH to approximately 7. This protonates the piperazine nitrogen and neutralizes the reaction mixture, causing the final product to precipitate.[20]

-

Cool the mixture further (e.g., 4 °C) to maximize precipitation.

-

Filter, wash, and dry the solid to yield Ciprofloxacin.

Conclusion and Future Perspectives

The journey from nalidixic acid to modern, broad-spectrum fluoroquinolones is a testament to the power of medicinal chemistry and the principles of rational drug design. The core synthons—the 4-quinolone ring and its key substituents at the N-1 and C-7 positions—remain the fundamental building blocks for this entire class of antibiotics. While the Gould-Jacobs reaction provided the initial blueprint for constructing the core, modern synthetic chemistry has introduced more efficient, high-yield, and environmentally conscious methods, including streamlined multi-step, one-pot reactions and continuous flow processes.[21][23] Understanding the history and the fundamental chemistry of these synthons is not merely an academic exercise; it provides the essential knowledge base for developing the next generation of antibacterial agents to combat the growing challenge of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 3. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 5. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Nalidixic Acid used for? [synapse.patsnap.com]

- 7. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. The evolution of fluorinated quinolones: pharmacology, microbiological activity, clinical uses, and toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Levofloxacin - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. impactfactor.org [impactfactor.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 17. Gould-Jacobs Reaction [drugfuture.com]

- 18. mdpi.com [mdpi.com]

- 19. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Navigating the Solubility Landscape of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide for Drug Development Professionals

Abstract

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a key heterocyclic compound, forming the structural backbone of numerous therapeutic agents. Its efficacy and bioavailability are intrinsically linked to its solubility characteristics. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, catering to researchers, scientists, and drug development professionals. This document delves into the physicochemical properties of the molecule, theoretical solubility considerations, standardized experimental protocols for solubility determination, and the influence of environmental factors. By synthesizing theoretical principles with practical methodologies, this guide aims to empower researchers to navigate the challenges associated with the formulation and delivery of quinoline-based therapeutics.

Introduction: The Critical Role of Solubility in Drug Efficacy

The journey of a drug from administration to its target site is a complex process, with solubility being a primary gatekeeper. For active pharmaceutical ingredients (APIs) like this compound, poor solubility can lead to low bioavailability, erratic absorption, and ultimately, diminished therapeutic effect. Understanding and characterizing the solubility of this compound in various organic solvents is paramount during pre-formulation studies, enabling the rational design of dosage forms and delivery systems. This guide provides a foundational understanding of the factors governing the solubility of this important quinoline derivative.

Quinoline and its derivatives are integral to a wide array of pharmaceuticals, including anticancer, antiseptic, and antimalarial drugs.[1][2][3] The solubility behavior of these compounds is a critical determinant of their absorption and distribution in the body.[1][2][3]

Physicochemical Properties of this compound

The inherent solubility of a compound is dictated by its molecular structure and the resulting physicochemical properties. For this compound, these properties provide the basis for understanding its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆FNO₃ | Staigent Technologies[4] |

| Molecular Weight | 207.16 g/mol | Staigent Technologies[4] |

| CAS Number | 343-10-2 | VSNCHEM[5], ChemicalBook[6] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | Data not readily available | |

| pKa | Data not readily available | |

| LogP (predicted) | Data not readily available |

The structure of this compound, featuring a carboxylic acid group, a hydroxyl group, and a fluorine atom on the quinoline core, suggests a molecule with both hydrogen bond donor and acceptor capabilities. The presence of the polar functional groups indicates a potential for solubility in polar organic solvents. Conversely, the aromatic quinoline ring system contributes to its lipophilicity, suggesting some solubility in less polar organic solvents. The overall solubility will be a balance of these competing factors.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound in a given organic solvent will depend on the interplay of intermolecular forces between the solute and the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and hydroxyl groups of the molecule. Therefore, moderate to good solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors, interacting with the acidic proton of the carboxylic acid and the hydroxyl group. High solubility is often observed for compounds with multiple hydrogen bond donors in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the functional groups, the solubility of this compound is expected to be low in nonpolar solvents.

The ionizable nature of the carboxylic acid group means that the pH of the microenvironment can significantly influence solubility, even in organic solvent systems that may contain traces of water.[1][2][3][7][8]

Standardized Protocol for Experimental Solubility Determination

In the absence of readily available solubility data, a standardized experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[9]

Experimental Workflow

Caption: A stepwise workflow for the experimental determination of solubility using the shake-flask method.

Detailed Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Pipette a precise volume of the desired organic solvent (e.g., methanol, ethanol, DMSO, DMF, acetone) into each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C) to simulate physiological conditions.

-

Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the undissolved solids settle.

-

To completely separate the saturated solution from the excess solid, centrifuge the vials or filter the suspension through a chemically inert filter (e.g., PTFE).

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the specific organic solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

-

Factors Influencing Solubility

Temperature

For most solid solutes dissolving in liquid solvents, the solubility increases with temperature. This is because the dissolution process is often endothermic. The effect of temperature on the solubility of quinolone compounds has been previously described.[7][8] Therefore, it is crucial to control and report the temperature at which solubility measurements are conducted.

pH

The presence of the ionizable carboxylic acid group makes the solubility of this compound highly dependent on pH, particularly in solvent systems that can support ionization (e.g., mixtures of organic solvents and aqueous buffers). In acidic conditions, the carboxylic acid will be protonated and less polar, potentially leading to lower solubility in polar solvents. Conversely, in neutral or basic conditions, the carboxylic acid will be deprotonated to the more polar carboxylate, which could enhance solubility in polar solvents. The influence of pH on the solubility of quinoline derivatives is a well-documented phenomenon.[1][2][3][7][8]

Predictive Approaches to Solubility

In the early stages of drug discovery, where the supply of a new compound may be limited, predictive models can provide a valuable estimation of solubility. The General Solubility Equation (GSE) is a widely used model that predicts aqueous solubility based on the compound's octanol-water partition coefficient (LogP) and melting point (MP). While developed for aqueous solubility, the principles can offer qualitative insights into solubility in organic solvents.

General Solubility Equation: LogS = 0.5 - 0.01(MP - 25) - LogP

Where:

-

LogS is the logarithm of the molar solubility.

-

MP is the melting point in degrees Celsius.

-

LogP is the octanol-water partition coefficient.

A higher melting point suggests stronger crystal lattice energy that needs to be overcome for dissolution, thus indicating lower solubility. A higher LogP value indicates greater lipophilicity and generally lower solubility in polar solvents.

Conclusion

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible literature, a comprehensive understanding of its physicochemical properties and the theoretical principles of solubility allows for a rational approach to its handling and formulation. This guide provides the necessary theoretical background and a robust experimental protocol to enable researchers to determine the solubility of this compound in their solvents of interest. Such empirical data is indispensable for the successful development of effective drug delivery systems for this important class of therapeutic agents.

References

- 1. Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubil… [ouci.dntb.gov.ua]

- 2. Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectroscopic properties of various quinolone antibiotics in aqueous-organic solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 343-10-2 [m.chemicalbook.com]

- 5. 343-10-2|this compound|BLD Pharm [bldpharm.com]

- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 7. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

"6-Fluoro-4-hydroxyquinoline-3-carboxylic acid" molecular weight and formula

An In-Depth Technical Guide to 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Executive Summary

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its structure is a core component of modern fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. The strategic placement of a fluorine atom at the C-6 position of the quinolone ring is a common feature that significantly enhances the potency and pharmacokinetic profile of these drugs. This guide provides a comprehensive technical overview of this compound, detailing its molecular characteristics, a validated synthesis protocol, key applications, and analytical methodologies for its characterization. It is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who require a deep, practical understanding of this important synthetic intermediate.

Core Molecular Profile

This compound is an organic compound featuring a fluorinated quinoline scaffold. The presence of both a hydroxyl group and a carboxylic acid group allows for versatile chemical modifications and contributes to its physicochemical properties. The molecule exists in equilibrium with its keto tautomer, 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a characteristic feature of 4-hydroxyquinolines.[1]

Table 1: Key Identifiers and Properties

| Parameter | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonym | 6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid | [2] |

| CAS Number | 343-10-2 | [3][4][5] |

| Molecular Formula | C₁₀H₆FNO₃ | [3][5] |

| Molecular Weight | 207.16 g/mol | [3][4][5] |

| Exact Mass | 207.03317 g/mol | [5] |

| Elemental Analysis | C: 57.98%; H: 2.92%; F: 9.17%; N: 6.76%; O: 23.17% | [5] |

Synthesis and Mechanistic Insights

The most established and reliable method for synthesizing this compound is a modified Gould-Jacobs reaction. This multi-step process begins with a commercially available fluoroaniline and builds the quinoline ring system through a condensation reaction followed by a high-temperature thermal cyclization.

Gould-Jacobs Synthesis Workflow

The reaction proceeds in three main stages:

-

Condensation: 4-fluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate. The reaction is driven forward by the removal of ethanol.

-

Cyclization: The intermediate undergoes thermal cyclization at high temperatures (approx. 250°C) in a high-boiling solvent like diphenyl ether. This intramolecular electrophilic substitution forms the quinoline ring, yielding the ethyl ester of the target molecule.

-

Hydrolysis: The resulting ester is saponified using a strong base, such as sodium hydroxide, followed by acidic workup to yield the final carboxylic acid product.

Caption: Gould-Jacobs reaction pathway for synthesis.

Field-Proven Experimental Protocol

This protocol is adapted from the methodology described by Diaz et al.

Step 1: Synthesis of Diethyl 2-(((4-fluorophenyl)amino)methylene)malonate

-

Combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask.

-

Heat the mixture to 100°C.

-

To drive the reaction to completion, pass a light stream of nitrogen gas over the reaction surface to facilitate the removal of the ethanol byproduct.

-

Monitor the reaction by TLC. Upon completion, the resulting crystalline white solid can be used in the next step without further purification. The reported yield is typically high (approx. 92%).

Step 2: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

-

Add the malonate intermediate from the previous step to a flask containing diphenyl ether.

-

Heat the mixture to reflux at 250°C. The high temperature is critical for overcoming the activation energy of the intramolecular Friedel-Crafts type acylation. Diphenyl ether is chosen for its high boiling point and stability.

-

Maintain reflux until cyclization is complete (monitor by TLC).

-